molecular formula C10H6N2 B14329629 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile CAS No. 106778-41-0

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile

Cat. No.: B14329629
CAS No.: 106778-41-0
M. Wt: 154.17 g/mol
InChI Key: XXZXTOLVKXZKSZ-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile is a chemical compound characterized by a pyridine ring attached to a pent-2-en-4-ynenitrile chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile typically involves the reaction of pyridine derivatives with alkyne and nitrile groups. One common method includes the use of pent-4-enoyl chloride and pyridineboronic acid pinacol ester in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often nitrogen, and requires specific conditions such as a temperature of 90°C and a solvent mixture of dioxane and water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines.

Scientific Research Applications

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

106778-41-0

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

5-pyridin-3-ylpent-2-en-4-ynenitrile

InChI

InChI=1S/C10H6N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h1,3-4,6,8-9H

InChI Key

XXZXTOLVKXZKSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC=CC#N

Origin of Product

United States

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